5-(6-Chloro-2-cyclopropylpyrimidin-4-yl)-2,4-dimethylthiazole

PDE10A inhibitor structure–activity relationship linker geometry

5-(6-Chloro-2-cyclopropylpyrimidin-4-yl)-2,4-dimethylthiazole is a low-molecular-weight (265.76 g/mol) thiazole-pyrimidine heterocycle supplied at ≥95% purity for laboratory research use. The compound belongs to a structurally defined class of pyrimidine-based phosphodiesterase 10A (PDE10A) inhibitor scaffolds disclosed by Merck Research Laboratories, wherein the 2-cyclopropyl-6-chloropyrimidine core is a key pharmacophoric element.

Molecular Formula C12H12ClN3S
Molecular Weight 265.76 g/mol
CAS No. 2098049-34-2
Cat. No. B1480288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(6-Chloro-2-cyclopropylpyrimidin-4-yl)-2,4-dimethylthiazole
CAS2098049-34-2
Molecular FormulaC12H12ClN3S
Molecular Weight265.76 g/mol
Structural Identifiers
SMILESCC1=C(SC(=N1)C)C2=CC(=NC(=N2)C3CC3)Cl
InChIInChI=1S/C12H12ClN3S/c1-6-11(17-7(2)14-6)9-5-10(13)16-12(15-9)8-3-4-8/h5,8H,3-4H2,1-2H3
InChIKeyYDNKAQRMTIPDRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(6-Chloro-2-cyclopropylpyrimidin-4-yl)-2,4-dimethylthiazole (CAS 2098049-34-2) – Procurement-Grade Profile for PDE10A-Targeted Research


5-(6-Chloro-2-cyclopropylpyrimidin-4-yl)-2,4-dimethylthiazole is a low-molecular-weight (265.76 g/mol) thiazole-pyrimidine heterocycle supplied at ≥95% purity for laboratory research use . The compound belongs to a structurally defined class of pyrimidine-based phosphodiesterase 10A (PDE10A) inhibitor scaffolds disclosed by Merck Research Laboratories, wherein the 2-cyclopropyl-6-chloropyrimidine core is a key pharmacophoric element [1]. Its direct C–C bond connectivity between the pyrimidine 4-position and thiazole 5-position distinguishes it from the more extensively characterized –CH₂–NH– linked analogs that achieved picomolar PDE10A affinity [1].

Why Generic Thiazole-Pyrimidine Substitution Risks PDE10A Potency Collapse – Evidence from the 5-(6-Chloro-2-cyclopropylpyrimidin-4-yl)-2,4-dimethylthiazole Scaffold Class


Within the pyrimidine-based PDE10A inhibitor series, seemingly minor structural permutations produce drastic potency changes exceeding 300-fold [1]. The published SAR demonstrates that thiazole substitution pattern, linker identity (direct C–C vs. –CH₂–NH–), and pyrimidine 5-substitution are interdependent determinants of PDE10A affinity and ligand efficiency [1]. Consequently, procurement of an inadequately characterized thiazole-pyrimidine congener cannot be assumed to recapitulate the PDE10A inhibitory profile of the optimized lead series; selection of 5-(6-chloro-2-cyclopropylpyrimidin-4-yl)-2,4-dimethylthiazole must be justified by its specific structural features relative to documented comparators [1].

Quantitative Differentiation Evidence for 5-(6-Chloro-2-cyclopropylpyrimidin-4-yl)-2,4-dimethylthiazole vs. Closest PDE10A Inhibitor Analogs


Direct C–C Linker vs. –CH₂–NH– Linker: Impact on PDE10A Binding Mode and Potency – Structural SAR Analysis

The target compound features a direct C–C bond between the pyrimidine 4-position and thiazole 5-position, whereas the most potent published analog, compound 9s (6-chloro-2-cyclopropyl-N-[(2,4-dimethylthiazol-5-yl)methyl]-5-methyl-pyrimidin-4-amine), employs a flexible –CH₂–NH– linker with PDE10A Ki of 4.8 nM [1]. Published SAR explicitly demonstrates that linker length is a critical determinant: a single methylene spacer is optimal, and tertiary amino substitution at the 6-position is detrimental (9s vs. 9t) [1]. The direct C–C linkage eliminates the hydrogen-bond donor of the secondary amine and reduces conformational flexibility, which may alter the positioning of the thiazole ring relative to the Phe686/Tyr514 pocket [1]. Direct quantitative PDE10A inhibition data for the target compound have not been published in the primary literature accessible at the time of this analysis; this evidence item reflects class-level inference from the Merck fragment-to-lead optimization campaign [1].

PDE10A inhibitor structure–activity relationship linker geometry

Absence of Pyrimidine 5-Methyl Group: Differentiation from the Optimized PDE10A Lead Series

The target compound lacks the 5-methyl substituent present on the pyrimidine core of compound 9s (PDE10A Ki = 4.8 nM) and the fragment hit 4,6-dichloro-2-cyclopropyl-5-methyl-pyrimidine (PDE10A Ki = 8700 nM) [1]. The fragment screening campaign identified 4,6-dichloro-2-cyclopropyl-5-methyl-pyrimidine as the initial hit (Ki 8700 nM, LE 0.59), and the 5-methyl group was retained throughout the optimization trajectory culminating in 9s and ultimately compound 15h (Ki 8.2 pM) [1]. Crystallographic data (PDB 5C1W, 5C28, 5C2A) confirm that the 5-methyl group occupies a defined sub-pocket within the PDE10A active site [2]. Removal of this methyl group in the target compound is predicted to reduce hydrophobic complementarity with the enzyme surface, although the magnitude of potency loss cannot be precisely quantified without direct measurement [1].

PDE10A inhibitor substituent effect pyrimidine core modification

2,4-Dimethylthiazole Substitution Pattern: Quantitative SAR from the Merck PDE10A Optimization Campaign

Published SAR for the 2,4-dimethylthiazole motif (as present in the target compound) reveals that both methyl groups are critical for PDE10A potency in the –CH₂–NH– linked series. The 2-desmethyl analog 9y is 5-fold less active than 9s, while the 4-desmethyl analog 9z suffers a >300-fold potency loss, equivalent to the unsubstituted thiazole analog 9aa [1]. The 2-methoxythiazole analog 9bb retained PDE10A Ki of 10 nM, but other 2-substituents (isopropyl, methoxymethyl, substituted phenyl) all showed >20-fold losses relative to 9s [1]. The target compound retains both the 2-methyl and 4-methyl groups on the thiazole ring, preserving the optimal substitution pattern identified for this heterocycle [1]. However, these SAR data were generated in the context of the –CH₂–NH– linker series; the degree to which the 2,4-dimethylthiazole SAR transfers to the direct C–C linked scaffold has not been reported [1].

thiazole SAR PDE10A selectivity ligand efficiency

Crystallographically Defined Binding Mode of the 2-Cyclopropyl-6-chloropyrimidine Pharmacophore

X-ray cocrystal structures (PDB 5C1W, 5C28, 5C2A) demonstrate that the 2-cyclopropyl-6-chloropyrimidine core engages the PDE10A active site through conserved hydrogen bonds with Gln716 and edge-to-face aromatic interactions with Phe719 [1][2]. The fragment hit 4,6-dichloro-2-cyclopropyl-5-methyl-pyrimidine (PDB 5C1W, resolution 1.70 Å) established this binding mode with PDE10A Ki = 8700 nM, and the core interactions were maintained throughout optimization to compound 9s (PDB 5C2A, 2.00 Å) and beyond [1][2]. The target compound retains the identical 2-cyclopropyl-6-chloropyrimidine core, predicting conservation of these anchoring interactions [1]. The 6-chloro substituent, specifically, is a structural constant across all characterized congeners in the series [1].

X-ray crystallography PDE10A binding mode fragment-based drug design

Evidence-Backed Application Scenarios for 5-(6-Chloro-2-cyclopropylpyrimidin-4-yl)-2,4-dimethylthiazole in PDE10A Drug Discovery


PDE10A Linker SAR Probe: Direct C–C vs. –CH₂–NH– Connectivity Comparison

The target compound serves as a direct comparator to compound 9s (PDE10A Ki = 4.8 nM) for evaluating the impact of linker type on PDE10A inhibition. By comparing the target compound's PDE10A IC₅₀ against the published 4.8 nM Ki of 9s under identical assay conditions, researchers can quantify the contribution of the –CH₂–NH– linker's hydrogen-bond donor and conformational flexibility to binding affinity [1]. This head-to-head comparison is valuable for understanding linker SAR in fragment-based PDE10A lead optimization [1].

5-Desmethyl Pyrimidine Control for Pharmacophore Validation

Because the target compound lacks the pyrimidine 5-methyl group that was retained throughout the Merck PDE10A optimization trajectory (from the 8700 nM fragment hit through to the 8.2 pM lead 15h), it can serve as a critical control compound for assessing the pharmacophoric contribution of the 5-methyl substituent [1]. Side-by-side enzymatic assay of the target compound with a 5-methyl-containing analog would isolate the energetic contribution of this hydrophobic contact observed in PDB 5C2A [1].

2,4-Dimethylthiazole Motif Reference Standard for Thiazole SAR Expansion

The published SAR demonstrates that the 2,4-dimethylthiazole substitution pattern is optimal within the –CH₂–NH– linked series, with the 4-desmethyl analog suffering >300-fold potency loss [1]. The target compound, bearing the identical 2,4-dimethylthiazole motif in a direct C–C linked context, can be used as a reference standard when exploring whether this substitution pattern maintains its advantage across different linker geometries [1].

Fragment-Based Drug Design Teaching and Methodology Development

The compound exemplifies key principles of fragment-to-lead optimization: a low-MW core (265.76 g/mol) containing a validated pharmacophore with deliberate structural modifications (direct C–C linkage, 5-desmethyl) that enable systematic SAR interrogation. The availability of high-resolution X-ray cocrystal structures for closely related analogs (PDB 5C1W, 5C2A) provides a structural framework for computational docking studies and structure-based design exercises [1].

Quote Request

Request a Quote for 5-(6-Chloro-2-cyclopropylpyrimidin-4-yl)-2,4-dimethylthiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.